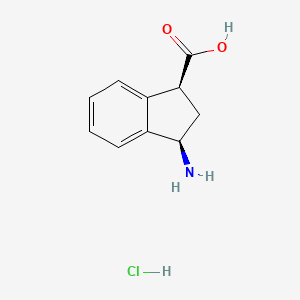

(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl

説明

The compound “(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl” is a hydrochloric acid (HCl) derivative of the amino acid indanecarboxylic acid . Hydrochloric acid, also known as muriatic acid or spirits of salt, is an aqueous solution of hydrogen chloride (HCl). It is a colorless solution with a distinctive pungent smell .

Synthesis Analysis

The synthesis of amides, such as “this compound”, can be achieved via the direct condensation of carboxylic acids and amines in the presence of TiCl4 . The amidation reaction is performed in pyridine at 85 °C with a wide range of substrates providing the corresponding amide products in moderate to excellent yields and high purity .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of the indanecarboxylic acid backbone with an amino group at the 3rd position. The molecule would also have a hydrochloric acid moiety attached, likely at the carboxylic acid site .

Chemical Reactions Analysis

Carboxylic acids, such as “this compound”, can undergo a variety of chemical reactions. For instance, they can be reduced to alcohols by treating them with hydrogen to cause a hydrogenation reaction . They can also react with salts like carbonates, hydrogen carbonates, sulphites, etc., producing gases like carbon dioxide .

Physical and Chemical Properties Analysis

Carboxylic acids, such as “this compound”, have specific physical and chemical properties. They have higher boiling points than aldehydes, ketones, and alcohols of similar molecular weight . The presence of a carboxyl group in the molecule makes them capable of forming hydrogen bonds, which significantly influences their physical properties .

科学的研究の応用

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) are studied for their antioxidant activities, emphasizing the importance of structural features like the unsaturated bond in the side chain and modifications on the aromatic ring for their activity. This insight could be applicable to the understanding of the antioxidant potential of "(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl", given its structural features may also contribute to similar biological properties (Razzaghi-Asl et al., 2013).

Biotechnological Production and Applications

The review on biotechnological routes from biomass to lactic acid highlights the versatility of hydroxycarboxylic acids as precursors for green chemistry. Given the structural and functional similarities, "this compound" could potentially be investigated for similar biotechnological applications, serving as a precursor for the synthesis of biodegradable materials or other valuable chemicals (Gao et al., 2011).

Role in Polymer Chemistry

Muconic acid's valorization for producing specialty polymers showcases the potential of dicarboxylic acids in material science. The structural attributes of "this compound" could similarly influence its utility in synthesizing polymers with unique properties, suggesting a possible area of application in creating new materials (Khalil et al., 2020).

Chromatographic Applications

The review on hydrophilic interaction chromatography (HILIC) for polar compounds' separation could indicate potential uses of "this compound" in analytical chemistry, especially in the separation and analysis of similar structurally complex compounds (Jandera, 2011).

Applications in Cancer Therapy

Retinoids in cancer therapy review suggests the significance of molecular structures in determining the therapeutic efficacy of compounds in oncology. This could imply research avenues for "this compound" in exploring its potential anti-cancer properties, given the importance of structural specificity for biological activity (Smith et al., 1992).

Safety and Hazards

将来の方向性

The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This area of research is expected to continue to grow, providing new opportunities for the synthesis of valuable compounds .

作用機序

Mode of Action

The amino group and the carboxylic acid group in “(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl” could potentially participate in various chemical reactions. For example, the carboxylic acid group can undergo reactions to form esters or amides , and the amino group can act as a nucleophile .

Biochemical Pathways

Without specific information, it’s challenging to determine the exact biochemical pathways that “this compound” might affect. Amino acids and carboxylic acids are involved in numerous biochemical pathways, including protein synthesis and metabolism .

Pharmacokinetics

The pharmacokinetics of “this compound” would depend on various factors such as its solubility, stability, and the presence of functional groups that might interact with biological molecules. The carboxylic acid group can form salts, which can affect the solubility and absorption of the compound .

Result of Action

The result of the action of “this compound” would depend on its specific targets and mode of action. Given its functional groups, it might participate in various chemical reactions leading to changes at the molecular and cellular levels .

Action Environment

The action of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the reactivity of the carboxylic acid group can be influenced by the pH of the environment .

特性

IUPAC Name |

(1S,3R)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9;/h1-4,8-9H,5,11H2,(H,12,13);1H/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWVCGBGVWEMGY-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2[C@@H]1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111634-94-7 | |

| Record name | rac-(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2707465.png)

![2-Cyclopropyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2707466.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707470.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2707472.png)

![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2707474.png)

![1-(3-Chlorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2707477.png)

![Ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707479.png)

![2,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2707484.png)

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2707486.png)